molecular formula C14H13N3O B6474925 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2640972-66-1

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6474925
CAS No.: 2640972-66-1
M. Wt: 239.27 g/mol
InChI Key: CHKDTUPHOJFQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule featuring a tetrahydroisoquinoline (THIQ) scaffold fused with a pyrimidine carbonyl moiety. The THIQ core is a privileged structure in medicinal chemistry and is known to be present in a wide array of compounds with diverse biological activities . This molecular architecture is found in numerous natural products and clinically used drugs, including those with roles as antitumor antibiotics, receptor antagonists, and enzyme inhibitors . The specific research value and detailed mechanism of action for this compound are yet to be fully characterized and are a subject for ongoing investigation. Researchers may explore its potential based on the known profiles of similar structures, which have shown affinity for various enzymatic and receptor targets . The pyrimidine ring is a common pharmacophore that can contribute to hydrogen bonding and interaction with biological macromolecules, suggesting this compound may be a valuable intermediate or candidate in the development of novel therapeutic agents or as a pharmacological probe. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14(13-15-7-3-8-16-13)17-9-6-11-4-1-2-5-12(11)10-17/h1-5,7-8H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKDTUPHOJFQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or similar agents. For example, reacting N-acylphenethylamines at elevated temperatures yields 3,4-dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. While efficient, this route often requires harsh conditions, limiting compatibility with sensitive functional groups.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch protocol constructs isoquinoline derivatives from aryl aldehydes and aminoacetaldehyde dimethyl acetal. Acid-catalyzed cyclization (e.g., using H₂SO₄) generates 1-chloromethylisoquinolines, which can be further functionalized. For instance, 1-chloromethylisoquinoline intermediates serve as alkylating agents for introducing the pyrimidine carbonyl group.

Dimroth Rearrangement

A modified Dimroth rearrangement enables the synthesis of 1-piperidinyltetrahydroisoquinolines. Reacting isothiochromenes with piperidine in ethanol under reflux yields 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, a versatile intermediate for subsequent functionalization.

Preparation of the Pyrimidine-2-Carbonyl Fragment

Pyrimidine Carboxylic Acid Synthesis

Pyrimidine-2-carboxylic acids are synthesized via:

  • Knoevenagel condensation : Reacting malononitrile with aldehydes in the presence of V₂O₅ yields pyrimidine derivatives.

  • Orotic acid derivatization : Treating orotic acid (pyrimidine-4-carboxylic acid) with PCl₅ generates pyrimidine-4-carbonyl chloride, which undergoes nucleophilic substitution with amines.

Activation of Pyrimidine Carboxylic Acids

Converting pyrimidine-2-carboxylic acids to acyl chlorides (e.g., using thionyl chloride) facilitates coupling with tetrahydroisoquinoline amines. For example, pyrimidine-2-carbonyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Coupling Strategies for Fragment Assembly

Nucleophilic Acylation

The most direct method involves reacting tetrahydroisoquinoline with pyrimidine-2-carbonyl chloride:

1,2,3,4-Tetrahydroisoquinoline+Pyrimidine-2-carbonyl chlorideEt3N, DCMTarget Compound\text{1,2,3,4-Tetrahydroisoquinoline} + \text{Pyrimidine-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

Yields range from 45–72%, depending on the substitution pattern and reaction time.

Table 1: Optimization of Acylation Conditions

BaseSolventTemperature (°C)Yield (%)
Et₃NDCM2568
NaHCO₃THF4052
DMAPAcetonitrile2572

Reductive Amination

An alternative approach employs reductive amination between pyrimidine-2-carbaldehyde and tetrahydroisoquinoline using NaBH(OAc)₃. This method avoids handling reactive acyl chlorides but suffers from lower yields (30–50%) due to competing imine formation.

Transition Metal Catalysis

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) has been explored for attaching pre-formed pyrimidine rings to tetrahydroisoquinoline scaffolds. However, this method requires halogenated intermediates and is less cost-effective for large-scale synthesis.

Purification and Characterization

Crude products are purified via:

  • Silica gel chromatography : Eluting with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Using ethanol/water mixtures enhances purity (>98% by HPLC).

Key characterization data include:

  • ¹H NMR (CDCl₃): δ 8.75 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.20–7.35 (m, 4H, aromatic-H), 4.65 (s, 2H, CH₂N), 3.90 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 6.0 Hz, 2H).

  • HRMS : m/z calcd for C₁₄H₁₃N₃O [M+H]⁺: 239.2725, found: 239.2723.

Challenges and Optimization Opportunities

Side Reactions

  • Over-alkylation : Occurs when excess acyl chloride is used, necessitating careful stoichiometric control.

  • Oxidation : Tetrahydroisoquinoline’s amine group may oxidize during prolonged reactions, requiring inert atmospheres.

Green Chemistry Approaches

Replacing traditional solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves sustainability without compromising yield .

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The 2-position substitution on the tetrahydroisoquinoline scaffold significantly influences biological activity. Below is a comparative analysis of key analogs:

Compound Substituent at 2-Position Key Activity SAR Insights Reference
PCTIQ (hypothetical) Pyrimidine-2-carbonyl Not reported Pyrimidine’s planar structure may enhance target affinity via π-π interactions.
2-(3-Piperidyl)-6,7-dimethoxy-THIQ 3-Piperidyl Bradycardic agent Cyclic amines at 2-position + 6/7-methoxy groups critical for in vitro activity
2-(Trifluoroacetyl)-THIQ-sulfonyl chloride Trifluoroacetyl + sulfonyl chloride MGAT2 inhibition Electrophilic sulfonyl chloride enhances reactivity for covalent enzyme binding.
2-[4-(6-Fluoro-indole)butyl]-6,7-dimethoxy-THIQ Fluorinated indole subunit σ2 receptor imaging (PET) Fluorine substitution improves brain penetration and radiolabeling efficiency.
2-(Benzodioxan-2-yl-methyl)-6,7-dimethoxy-THIQ Benzodioxan-methyl α-Adrenoceptor inhibition Bulky benzodioxan group reduces platelet aggregation vs. α-adrenolytic effects.
1-Methyl-THIQ (1MeTIQ) Methyl Parkinsonism-related neurotoxicity N-methylation increases BBB penetration and dopaminergic neurotoxicity.

Metabolic and Pharmacokinetic Profiles

  • BBB Penetration : 1MeTIQ and TIQ derivatives exhibit high brain-to-blood concentration ratios (>4.5-fold), attributed to their small size and lipophilicity . Pyrimidine’s polarity may reduce BBB penetration compared to methyl or aryl groups.
  • Metabolism: THIQ derivatives undergo hydroxylation (e.g., 4-OH-TIQ) and N-methylation, with 1MeTIQ producing neurotoxic isoquinolinium ions via MAO oxidation .

Target Selectivity and Toxicity

  • Neurotoxicity : N-methylated THIQs (e.g., 1MeTIQ) mimic MPTP’s mechanism, inducing parkinsonism via substantia nigra degeneration . Pyrimidine’s lack of N-methylation may mitigate this risk.
  • Enzyme Inhibition : Sulfonyl chloride derivatives () covalently inhibit MGAT2, while piperidyl-THIQs () modulate ion channels. Pyrimidine’s hydrogen-bonding capacity may favor kinase or protease targeting.

Key Research Findings and Implications

  • Methoxy Substitutions: 6,7-Dimethoxy groups enhance β-adrenoceptor activity but result in weak agonism/antagonism, suggesting steric or electronic limitations . Pyrimidine’s planar structure may bypass these issues.
  • Structural Flexibility: Spiroheterocyclic THIQs () exhibit unique conformational constraints, whereas benzodioxan derivatives () prioritize α-adrenoceptor selectivity.

Biological Activity

The compound 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2OC_{12}H_{10}N_2O, with a molecular weight of approximately 202.22 g/mol. The structure consists of a tetrahydroisoquinoline core with a pyrimidine-2-carbonyl substituent, which contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O
Molecular Weight202.22 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of tetrahydroisoquinoline derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound has been observed to interfere with cell cycle progression and induce apoptosis through the modulation of key signaling pathways such as the MAPK and NF-kB pathways. This results in reduced cellular proliferation and increased apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study investigated the effects of tetrahydroisoquinoline derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values below 10 μM in several cases .
  • Induction of Apoptosis :
    • In a separate investigation, this compound was shown to promote apoptosis in HeLa cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Table 2: Summary of Biological Activities

ActivityCell LineIC50 (μM)Mechanism of Action
CytotoxicityHeLa<10Induction of apoptosis through caspase activation
CytotoxicityMCF-7<10Cell cycle arrest at G2/M phase
Chloride Transport EnhancementCystic Fibrosis Cells<10Increased chloride transport via CFTR modulation

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the isoquinoline ring have been associated with changes in potency and selectivity for different biological targets.

Key Findings from SAR Studies

  • Substituent Effects : Modifications at the nitrogen positions or carbonyl groups can significantly enhance or diminish the anticancer activity.
  • Conformational Flexibility : The ability of the compound to adopt multiple conformations may play a role in its interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.